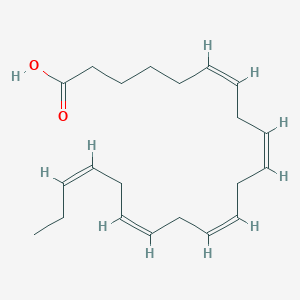

6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid

Beschreibung

Overview of Heneicosapentaenoic Acid as an Omega-3 Polyunsaturated Fatty Acid

Heneicosapentaenoic acid (HPA) is an omega-3 polyunsaturated fatty acid (PUFA) characterized by a 21-carbon chain and five double bonds. wikipedia.orgsmolecule.com Its chemical formula is C21H32O2. ontosight.ainih.gov As an omega-3 fatty acid, the first double bond is located at the third carbon atom from the methyl (omega) end of the chain. wikipedia.orgbyjus.com Specifically, its systematic name is (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid. nih.gov

Structurally, HPA is similar to the more commonly known eicosapentaenoic acid (EPA), but it is elongated by one carbon at the carboxylic acid end. caymanchem.comtargetmol.comlipidmaps.org This distinction, which places the first double bond at the delta-6 position from the carboxyl end, is a key point of interest in lipid research. caymanchem.comtargetmol.comlipidmaps.org HPA is found in trace amounts in natural sources such as fish oils and certain marine algae, including the green alga B. pennata. caymanchem.comtargetmol.comglpbio.commedchemexpress.com

Significance of Heneicosapentaenoic Acid in Contemporary Lipid Research

Heneicosapentaenoic acid holds particular significance in modern biomedical research not because of its abundance, but because of its unique structure and metabolic functions. It serves as a valuable tool for scientists to investigate the importance of double bond positioning within omega-3 fatty acids and how this placement influences their biological actions. smolecule.comcaymanchem.comtargetmol.com

Research has demonstrated several key activities of HPA:

Lipid Metabolism: HPA is incorporated into cellular lipids, such as phospholipids (B1166683) and triacylglycerols, in cell cultures with an efficiency similar to that of EPA and docosahexaenoic acid (DHA). caymanchem.comresearchgate.netnih.gov

Inhibition of Arachidonic Acid (AA) Synthesis: One of its most notable properties is its role as a potent inhibitor of the conversion of α-linolenic acid and dihomo-γ-linolenic acid into arachidonic acid (AA) in liver cells, proving to be a stronger inhibitor than EPA, DHA, and even AA itself. researchgate.netnih.gov

Enzyme Interaction: HPA is a poor substrate for key enzymes in the eicosanoid synthesis pathway, such as prostaglandin (B15479496) H synthase (also known as cyclooxygenase) and 5-lipoxygenase. caymanchem.comtargetmol.comresearchgate.net However, it is capable of inactivating prostaglandin H synthase as rapidly as AA, EPA, and DHA. caymanchem.comresearchgate.netnih.gov It also inhibits thromboxane (B8750289) synthesis in isolated platelets as effectively as EPA. researchgate.netnih.gov

Metabolic Product: Recent studies have highlighted HPA as a key metabolite. For instance, 2-hydroxy-docosahexaenoic acid (DHA-H), a compound investigated for its therapeutic potential in Alzheimer's disease, is converted via α-oxidation into HPA. nih.govnih.gov This metabolic conversion is considered a crucial event for the neuroprotective effects observed, with HPA accumulating in brain tissue following administration of DHA-H. nih.govresearchgate.net

These findings underscore HPA's importance as a research compound for understanding the intricate metabolic pathways of fatty acids and their potential roles in cellular function and disease.

Detailed Research Findings

The following table summarizes comparative research findings on Heneicosapentaenoic acid's biological activities as observed in various experimental models.

| Biological Activity | Heneicosapentaenoic Acid (HPA) Finding | Comparison with Other Fatty Acids | Experimental Model | Reference(s) |

| Incorporation into Lipids | Incorporates into phospholipids and triacylglycerol. | Similar efficiency to EPA and DHA. | Cell Culture | caymanchem.comresearchgate.netnih.gov |

| Inhibition of Arachidonic Acid (AA) Synthesis | Strongly inhibits the conversion of precursor acids to AA. | Stronger inhibitor than EPA, DHA, and AA. | Hepatoma Cells | researchgate.netnih.gov |

| Substrate for Prostaglandin H Synthase (PGHS) | Poor substrate for the enzyme. | N/A | In vitro enzyme assay | caymanchem.comresearchgate.netnih.gov |

| Inactivation of Prostaglandin H Synthase (PGHS) | Inactivates the enzyme rapidly. | As rapid as AA, EPA, and DHA. | In vitro enzyme assay | caymanchem.comresearchgate.netnih.gov |

| Substrate for 5-Lipoxygenase | Poor substrate for the enzyme. | N/A | In vitro enzyme assay | caymanchem.comresearchgate.netnih.gov |

| Inhibition of Thromboxane Synthesis | Inhibits synthesis efficiently. | As efficient as EPA. | Isolated Platelets | researchgate.netnih.gov |

| Metabolism from DHA-H | Produced via α-oxidation of 2-hydroxy-docosahexaenoic acid (DHA-H). | Accumulates to higher concentrations than DHA-H itself after administration. | Cell cultures, Mouse Models | nih.govnih.gov |

| Neurobiology | Brain levels positively correlated with cognitive scores in an Alzheimer's disease mouse model. | N/A | 5xFAD Mouse Model | nih.govresearchgate.net |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCQFSPEWCSDO-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475525 | |

| Record name | UNII-HR3EZB17BI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24257-10-1 | |

| Record name | Heneicosapentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-HR3EZB17BI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENEICOSAPENTAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Experimental Acquisition of Heneicosapentaenoic Acid

Natural Occurrence of Heneicosapentaenoic Acid in Marine and Algal Systems

Heneicosapentaenoic acid is found in trace amounts within specific marine and algal organisms. glpbio.comcaymanchem.com Its presence is often noted alongside more abundant omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The primary natural sources identified in scientific literature include certain species of algae and various fish oils. smolecule.comcaymanchem.comresearchgate.net

The green alga Bryopsis pennata has been specifically identified as containing HPA. glpbio.comcaymanchem.comcaymanchem.comebiohippo.com Additionally, studies on marine phytoplankton have shown that the diatom Skeletonema costatum can produce longer-chain highly unsaturated fatty acids, contributing to the presence of such compounds in the marine food web. cdnsciencepub.com Fish accumulate these fatty acids, including HPA, by consuming marine algae and phytoplankton, leading to the detection of HPA in fish oils. researchgate.netwikipedia.orgnih.gov

Natural Sources of Heneicosapentaenoic Acid

| Organism Type | Specific Source | Reference |

|---|---|---|

| Algae | Bryopsis pennata (Green Alga) | glpbio.comcaymanchem.comcaymanchem.comebiohippo.com |

| Algae | Skeletonema costatum (Diatom) | cdnsciencepub.com |

| Marine Animals | Fish Oils | glpbio.comcaymanchem.comresearchgate.netnih.gov |

Experimental Synthesis and Biotechnological Production of Heneicosapentaenoic Acid

Due to its low abundance in natural sources, methods for the experimental synthesis and biotechnological production of Heneicosapentaenoic acid have been explored. These approaches offer a means to obtain higher quantities of the compound for research purposes.

Chemical Synthesis: A primary method for producing HPA in the laboratory is through the chemical elongation of the more readily available eicosapentaenoic acid (EPA). researchgate.netnih.gov This process extends the 20-carbon backbone of EPA by one carbon atom. A described synthesis route involves converting EPA into its acyl chloride derivative, all-cis-5,8,11,14,17-eicosapentaenoyl chloride. researchgate.net This intermediate is then reacted with diazomethane (B1218177) to form a diazo ketone, which subsequently undergoes a Wolff rearrangement to yield the elongated carbon chain of HPA. researchgate.net

Biotechnological Production: Biotechnological strategies for producing omega-3 fatty acids are an active area of research, primarily focusing on microbial fermentation. smolecule.comfrontiersin.org While large-scale biotechnological production of HPA is not yet established, several routes are being investigated.

Microbial Fermentation: Genetically modified microorganisms are being developed as cellular factories for various polyunsaturated fatty acids. smolecule.com Organisms such as the marine bacterium Shewanella dovemarina have been optimized for the production of EPA, and the genetic pathways involved in polyunsaturated fatty acid synthesis are being studied extensively, which could pave the way for targeted HPA production. core.ac.uk

Biotransformation: Research has demonstrated that HPA can be generated through the metabolic conversion of other fatty acids. Specifically, 2-hydroxy-docosahexaenoic acid (DHA-H) has been shown to undergo α-oxidation to produce heneicosapentaenoic acid. laminarpharma.com This conversion has been observed in cell cultures and in mouse models, where HPA accumulates in plasma and brain tissue following the administration of DHA-H. laminarpharma.com This peroxisomal α-oxidation pathway involves the removal of one carbon atom from the carboxyl end of the 2-hydroxy fatty acid. laminarpharma.com

Experimental and Biotechnological Production Methods for Heneicosapentaenoic Acid

| Method | Description | Key Precursor/Organism | Reference |

|---|---|---|---|

| Chemical Synthesis | Chain elongation of a 20-carbon fatty acid. Involves conversion to an acyl chloride, followed by reaction with diazomethane and a Wolff rearrangement. | Eicosapentaenoic acid (EPA) | researchgate.netnih.gov |

| Biotransformation | Peroxisomal α-oxidation leading to the loss of one carbon atom from the precursor. | 2-Hydroxy-docosahexaenoic acid | laminarpharma.com |

| Microbial Fermentation (Potential) | Use of genetically engineered microbes to synthesize polyunsaturated fatty acids. Research is ongoing for targeted HPA production. | Engineered yeasts and bacteria (e.g., Shewanella species) | smolecule.comcore.ac.uk |

Biological Synthesis and Metabolic Pathways of Heneicosapentaenoic Acid

Alpha-Oxidation of 2-Hydroxy-Docosahexaenoic Acid (DHA-H) to Heneicosapentaenoic Acid

The primary route for the biological synthesis of heneicosapentaenoic acid involves the alpha-oxidation of 2-hydroxy-docosahexaenoic acid (DHA-H). nih.gov This metabolic conversion is a significant finding, as it describes a pathway for long-chain PUFAs that was not previously well-characterized. frontiersin.orglaminarpharma.com The process entails the removal of one carbon atom from the carboxyl end of DHA-H, resulting in the formation of HPA (C21:5, n-3). nih.govfrontiersin.org

Research has demonstrated that when cells or animal models are treated with DHA-H, HPA accumulates in cell cultures, as well as in mouse blood plasma and brain tissue. nih.govresearchgate.net Notably, the concentrations of HPA reached can be higher than those of the administered DHA-H itself. nih.govfrontiersin.org This conversion is a peroxisomal process. frontiersin.orglaminarpharma.com The proposed pathway begins with the activation of DHA-H by its linkage to Coenzyme A (CoA). Subsequently, the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1), which is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP), cleaves the C1-C2 bond of the fatty acyl-CoA. This reaction yields an intermediate aldehyde with one less carbon atom. Finally, an aldehyde dehydrogenase oxidizes this intermediate to produce heneicosapentaenoic acid. nih.govfrontiersin.org

The involvement of HACL1 has been confirmed through inhibition studies. The use of oxythiamine (B85929), a competitive antagonist of TPP, was shown to almost completely abolish the production of HPA from DHA-H in a concentration-dependent manner. frontiersin.org This provides strong evidence for the critical role of HACL1-mediated alpha-oxidation in the biogenesis of HPA. nih.govfrontiersin.org

Heneicosapentaenoic Acid Integration within Endogenous Omega-3 Fatty Acid Metabolic Networks

Once synthesized, heneicosapentaenoic acid is integrated into the body's lipid pools. Studies have shown that HPA is incorporated into phospholipids (B1166683) and triacylglycerols in cell cultures to a similar extent as other well-known omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govlipidmaps.orgresearchgate.net This indicates that HPA can be readily utilized by cellular machinery for the assembly of complex lipids.

Interestingly, the metabolic pathways of HPA and its precursor, DHA-H, are distinct from that of the natural analog, DHA. nih.govfrontiersin.orgresearchgate.net While DHA treatment leads to an increase in cellular DHA levels and can be converted to docosapentaenoic acid (DPA, C22:5 n-3), DHA-H treatment does not affect cellular DHA levels. nih.gov Instead, it leads to the accumulation of HPA. nih.govfrontiersin.org This distinction is partly attributed to the presence of the α-hydroxyl group in DHA-H, which creates steric hindrance at the first carbon of the fatty acid. frontiersin.orglaminarpharma.comresearchgate.net This structural difference appears to reduce its incorporation into cellular lipids, leading to its accumulation as a free fatty acid in cell membranes and its subsequent metabolism to HPA. frontiersin.orglaminarpharma.com

Furthermore, HPA exerts its own influence on the broader fatty acid metabolic network. It has been shown to be a potent inhibitor of the synthesis of arachidonic acid (AA) from both alpha-linolenic acid and dihomo-gamma-linolenic acid in hepatoma cells, with a stronger inhibitory effect than EPA, DHA, or even AA itself. nih.govresearchgate.net

Enzymatic Substrate Specificity and Regulatory Aspects in Heneicosapentaenoic Acid Biogenesis

The biosynthesis of heneicosapentaenoic acid is governed by the substrate specificity of the enzymes involved, particularly 2-hydroxyphytanoyl-CoA lyase (HACL1). The conversion of DHA-H to HPA is dependent on the prior activation of DHA-H to its CoA ester, as HACL1 acts on 2-hydroxyacyl-CoA substrates. frontiersin.org Inhibition of HACL1 with oxythiamine does not lead to an accumulation of the free fatty acid DHA-H, suggesting that most of the substrate is sequestered as DHA-H-CoA. frontiersin.org

The steric hindrance provided by the α-hydroxyl group of DHA-H is a key regulatory aspect. frontiersin.orglaminarpharma.comresearchgate.net This structural feature not only directs it towards the alpha-oxidation pathway to form HPA but also influences its interaction with other enzymes involved in fatty acid metabolism. frontiersin.org

When compared to other omega-3 fatty acids, HPA displays distinct substrate characteristics for enzymes involved in eicosanoid synthesis. It is considered a poor substrate for both prostaglandin (B15479496) H synthase (cyclooxygenase) and 5-lipoxygenase. nih.govlipidmaps.orgtargetmol.commedchemexpress.com However, it is capable of inactivating prostaglandin H synthase as rapidly as AA, EPA, and DHA. nih.govlipidmaps.orgtargetmol.com Additionally, HPA inhibits thromboxane (B8750289) synthesis in isolated platelets with an efficiency comparable to that of EPA. nih.govresearchgate.net In terms of peroxisomal beta-oxidation, EPA, HPA, and DHA are all considered weak inducers of acyl-CoA oxidase in hepatoma cells. nih.govresearchgate.net

Cellular Incorporation and Distribution of Heneicosapentaenoic Acid

Differential Uptake and Esterification of Heneicosapentaenoic Acid into Cellular Lipids

The entry of fatty acids into cells can occur through passive diffusion or be facilitated by protein transporters. imrpress.com Once inside the cell, fatty acids are activated to their acyl-CoA derivatives, a crucial step for their subsequent metabolic fates, including esterification into complex lipids. imrpress.com

Studies comparing the uptake and incorporation of various polyunsaturated fatty acids have revealed differential handling by cells. For instance, in Chinese hamster lung fibroblasts (V79 cells), arachidonic acid (AA) and dihomo-gamma-linolenic acid (DGLA) were assimilated to a greater extent than eicosapentaenoic acid (EPA). nih.gov Research on HPA has shown that it is incorporated into cellular phospholipids (B1166683) and triacylglycerols in cell culture to a similar extent as EPA and docosahexaenoic acid (DHA). nih.govresearchgate.net This suggests that despite its unique odd-chain structure, HPA is efficiently utilized by cellular machinery for lipid synthesis. caymanchem.comglpbio.comtargetmol.com

The process of esterification, which involves the attachment of fatty acids to a glycerol (B35011) backbone or other molecules, is critical for their storage and function. HPA is readily esterified into both phospholipids, the primary components of cell membranes, and triacylglycerols, the main form of energy storage. nih.govresearchgate.net The efficiency of HPA's incorporation into these lipid classes is comparable to that of the more common omega-3 fatty acids, EPA and DHA, indicating that the enzymatic systems responsible for esterification can effectively recognize and utilize HPA. caymanchem.comglpbio.comtargetmol.com

Heneicosapentaenoic Acid Accumulation in Phospholipid and Triacylglycerol Fractions

Once taken up by cells, HPA is distributed among different lipid pools, primarily phospholipids and triacylglycerols. nih.govresearchgate.net The accumulation of HPA in these fractions is a key aspect of its cellular metabolism and influences cellular structure and function.

Phospholipids: As integral components of cellular membranes, the fatty acid composition of phospholipids is tightly regulated and plays a crucial role in membrane fluidity, signaling, and the function of membrane-bound proteins. nih.gov Studies have demonstrated that HPA is incorporated into various phospholipid species. nih.govnih.govresearchgate.net For example, in V79 cells, while arachidonic acid was primarily found in phosphatidylcholine, and dihomo-gamma-linolenic acid in phosphatidylethanolamine (B1630911) and phosphatidylglycerol, eicosapentaenoic acid was distributed more evenly among phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. nih.gov HPA's incorporation into phospholipids occurs with an efficiency similar to that of EPA and DHA. caymanchem.comglpbio.comtargetmol.comnih.govresearchgate.net

Triacylglycerols: Triacylglycerols represent the primary storage form of fatty acids in cells, housed within lipid droplets. imrpress.commdpi.com HPA is also efficiently incorporated into the triacylglycerol fraction in cell culture. caymanchem.comglpbio.comtargetmol.comnih.govresearchgate.net This accumulation in storage lipids provides a reservoir of HPA that can be mobilized for various metabolic processes when needed. In HepG2 cells, while both EPA and oleic acid increased triglyceride synthesis, EPA was found to be a poorer substrate for phospholipid synthesis compared to oleic acid, leading to a greater incorporation of EPA into cellular triglycerides. nih.gov Studies on the microalga Symbiodinium have shown that under nitrogen-deprived conditions, there is a significant increase in triacylglycerol accumulation, with a notable enrichment of polyunsaturated fatty acids, including HPA. plos.org

The following table summarizes the incorporation of HPA into different lipid fractions as observed in various studies:

| Cell/Organism Type | Lipid Fraction | Relative Incorporation of HPA | Reference |

| Cell Culture | Phospholipids | Similar to EPA and DHA | nih.govresearchgate.net |

| Cell Culture | Triacylglycerols | Similar to EPA and DHA | nih.govresearchgate.net |

| Symbiodinium (microalga) | Triacylglycerols | Increased under nitrogen deprivation | plos.org |

Tissue-Specific Distribution and Dynamic Remodeling of Heneicosapentaenoic Acid in Biological Systems

The distribution of fatty acids, including HPA, is not uniform throughout the body. Different tissues exhibit unique lipid profiles tailored to their specific functions. frontiersin.org The dynamic remodeling of fatty acids within cellular lipids is a continuous process that allows cells to adapt to changing physiological conditions. nih.gov

Tissue-Specific Distribution: Studies in rats have shown that dietary intake of omega-3 fatty acids significantly influences their levels in various tissues. For instance, feeding rats a diet supplemented with a phospholipid-protein complex from krill led to a 28-fold increase in the percentage of HPA in plasma. mdpi.com In a study comparing (n-3) adequate and deficient diets in rats, docosahexaenoic acid (DHA) levels were found to be highest in the eye, followed by the brain, and lowest in visceral fat. mdpi.com While this study did not specifically report on HPA, it highlights the differential accumulation of polyunsaturated fatty acids in various organs. The liver plays a central role in fatty acid metabolism, including desaturation and elongation, and supplies long-chain polyunsaturated fatty acids like DHA to other tissues such as the brain and eye. mdpi.com

Research has also demonstrated the conversion of 2-hydroxy-docosahexaenoic acid (DHA-H) into HPA. laminarpharma.com Following treatment with DHA-H, HPA accumulates in cell cultures, as well as in the blood plasma and brain tissue of mice, often reaching higher concentrations than DHA-H itself. laminarpharma.com This suggests a metabolic pathway that can contribute to the presence of HPA in these tissues.

The table below illustrates the observed tissue distribution of HPA and related polyunsaturated fatty acids from a study on rats fed a krill-derived phospholipid-protein complex. mdpi.com

| Fatty Acid | Control Diet (wt %) | PPC-Fed Diet (wt %) | Fold Change |

| Heneicosapentaenoic acid (HPA, C21:5n-3) | Not specified | Not specified | 28-fold increase |

| Eicosapentaenoic acid (EPA, C20:5n-3) | Not specified | Not specified | 24-fold increase |

| Arachidonic acid (AA, C20:4n-6) | Not specified | Not specified | Reduced by 71% |

Dynamic Remodeling: The fatty acid composition of cellular membranes is not static but undergoes dynamic remodeling. This involves the selective removal and re-acylation of fatty acids from phospholipids, a process that allows cells to fine-tune their membrane properties. nih.gov Changes in membrane lipid composition can significantly impact cellular processes such as signal transduction and membrane protein function. nih.gov The incorporation of HPA into membrane phospholipids is part of this dynamic process. It has been suggested that the metabolite of 2-hydroxyoleic acid has a greater ability to incorporate into membrane glycerophospholipids through its metabolite, heneicosapentaenoic acid. mdpi.com This highlights the role of metabolic conversion in the remodeling of membrane lipids. The competition between different fatty acid classes, such as omega-3 and omega-6, for incorporation into cellular lipids and for the enzymes involved in their metabolism is a key aspect of this dynamic regulation. utmb.edu

Molecular Mechanisms and Cellular Signaling Modulated by Heneicosapentaenoic Acid

Modulation of Eicosanoid Biosynthesis by Heneicosapentaenoic Acid

Eicosanoids are potent signaling molecules derived from the oxygenation of 20-carbon fatty acids, playing a crucial role in inflammation and cellular homeostasis. HPA actively participates in the complex regulation of eicosanoid production, primarily by interfering with the metabolic pathways of other fatty acids.

Heneicosapentaenoic Acid as an Inhibitor of the Arachidonic Acid Pathway

One of the most significant actions of HPA is its potent inhibition of the arachidonic acid (AA) pathway. mdpi.comlaminarpharma.comumich.edu Research has demonstrated that HPA is a more potent inhibitor of the conversion of α-linolenic acid and dihomo-γ-linolenic acid to AA in hepatoma cells than eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and even AA itself. mdpi.comlaminarpharma.com This inhibitory action is crucial as AA is the primary precursor for a wide array of pro-inflammatory eicosanoids. By limiting the availability of AA, HPA can effectively dampen the inflammatory response at a foundational level.

Interactions of Heneicosapentaenoic Acid with Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

HPA exhibits a nuanced interaction with the key enzymes of the eicosanoid synthesis pathway, cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that HPA is a poor substrate for both prostaglandin (B15479496) H synthase (the enzyme responsible for COX activity) and 5-lipoxygenase. mdpi.comlaminarpharma.comumich.edu However, despite its poor substrate activity, HPA can inactivate prostaglandin H synthase as rapidly as AA, EPA, and DHA. mdpi.comlaminarpharma.comumich.edu This suggests that HPA can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of AA into prostaglandins (B1171923). The interaction with LOX enzymes is less characterized, but its poor substrate status for 5-lipoxygenase indicates a potential to reduce the production of leukotrienes, another class of pro-inflammatory mediators.

Effects of Heneicosapentaenoic Acid on Prostaglandin and Thromboxane (B8750289) Synthesis

The inhibitory effects of HPA on the AA pathway and COX enzymes directly translate to a reduction in the synthesis of prostaglandins and thromboxanes. Research on isolated platelets has shown that HPA inhibits thromboxane synthesis as efficiently as EPA. mdpi.com Thromboxanes are potent mediators of platelet aggregation and vasoconstriction, and their inhibition is a key mechanism for reducing the risk of thrombosis. While direct quantitative data on the percentage of prostaglandin reduction by HPA is limited, its role as a general inhibitor of prostaglandin formation through both reversible and irreversible actions at the enzyme site is supported by research on related omega-3 fatty acids. umich.edunih.gov

Heneicosapentaenoic Acid's Influence on Intracellular Signaling Cascades

Beyond its impact on eicosanoid metabolism, HPA and its metabolites exert profound effects on fundamental intracellular signaling pathways, including those governing cellular stress and proliferation.

Heneicosapentaenoic Acid and Endoplasmic Reticulum Stress Response

Recent studies have highlighted the role of HPA's metabolite in inducing endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and cellular homeostasis. When misfolded proteins accumulate, a state of ER stress ensues, triggering the Unfolded Protein Response (UPR). Research on glioblastoma cells has shown that a cellular metabolite of HPA can enhance ER stress/UPR signaling. laminarpharma.com This is evidenced by the induction of key ER stress markers such as BiP (Binding-immunoglobulin protein) and CHOP (C/EBP homologous protein). laminarpharma.com Persistent and severe ER stress can ultimately lead to programmed cell death, or apoptosis, a mechanism that is being explored for its therapeutic potential in cancer.

Heneicosapentaenoic Acid Regulation of Key Kinase Pathways (e.g., JNK/c-Jun)

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The antitumor effects of HPA's precursor, 2-hydroxycervonic acid (HCA), in glioblastoma cells appear to be mediated through the JNK/c-Jun axis, with HPA itself being the active metabolite. laminarpharma.com Studies have demonstrated that exposure of glioblastoma cells to HCA, which is then metabolized to HPA, leads to a significant and time-dependent increase in the phosphorylation of c-Jun. laminarpharma.com This activation of the JNK/c-Jun pathway is a key event that links ER stress to the subsequent induction of apoptosis.

Interactive Data Table: Effect of HCA (Heneicosapentaenoic Acid Precursor) on Protein Expression in U-118 MG Glioblastoma Cells

| Treatment Time (hours) | Phospho-c-Jun (Ser63) (% of Control) | CHOP (% of Control) |

| 1 | Increased | - |

| 2 | - | Increased |

| 3 | - | - |

| 6 | - | - |

| 9 | 1100 ± 244 | 607 ± 103 |

Data adapted from a study on the effects of 2-hydroxycervonic acid (HCA), which is metabolized to heneicosapentaenoic acid (HPA) in cells. laminarpharma.com

Heneicosapentaenoic Acid's Impact on Cellular Energetics and Mitochondrial Function

Heneicosapentaenoic acid (HPA), an omega-3 polyunsaturated fatty acid, plays a significant role in modulating cellular energy metabolism and mitochondrial function. Its effects are particularly noted in the context of neurological cells, where it has been observed to influence ATP production and mitochondrial respiration. nih.govresearchgate.net

Recent research has shed light on the specific mechanisms through which HPA impacts cellular bioenergetics. A notable study investigating the effects of HPA on astrocytoma cells revealed a significant decrease in both ATP production and mitochondrial respiration capacity upon treatment with the fatty acid. nih.govresearchgate.net This suggests that HPA can directly influence the energy-producing core of the cell. The study highlighted that HPA, a metabolic product of 2-hydroxy-docosahexaenoic acid (DHA-H) through α-oxidation, is being explored for its potential therapeutic applications, particularly in the context of Alzheimer's disease. nih.govresearchgate.netfrontiersin.org

The influence of omega-3 fatty acids on mitochondrial function is a subject of considerable scientific interest. For instance, the closely related eicosapentaenoic acid (EPA) has been shown to promote mitochondrial biogenesis in subcutaneous adipocytes. nih.gov In contrast, studies on both EPA and docosahexaenoic acid (DHA) have indicated that they can also lead to a decrease in cellular metabolism by reducing the rate of mitochondrial biogenesis and respiration in certain contexts, such as during myotube formation. frontiersin.org Some research also suggests that omega-3 fatty acids can enhance the efficiency of the electron transport chain, leading to more efficient ATP production. scitechnol.com

While direct and extensive research on HPA's broad impact on mitochondrial biogenesis and uncoupling protein expression is still emerging, the findings from studies on astrocytes provide critical insights into its role in cellular energetics. The observed reduction in ATP production and mitochondrial respiration in these cells underscores a key aspect of HPA's bioactivity. nih.govresearchgate.net

Detailed Research Findings on HPA's Effect on Astrocytic Mitochondrial Function

A pivotal study demonstrated that Heneicosapentaenoic Acid directly modulates mitochondrial activity in astrocytoma cells. The key findings are summarized in the table below.

| Parameter | Effect of HPA Treatment | Cell Type | Key Implication | Source |

|---|---|---|---|---|

| ATP Production | Decreased | Astrocytoma cells | HPA can reduce the primary energy currency of the cell. | nih.govresearchgate.net |

| Mitochondrial Respiration Capacity | Decreased | Astrocytoma cells | HPA inhibits the overall capacity of mitochondria to consume oxygen and produce energy. | nih.govresearchgate.net |

These findings highlight a direct link between HPA and the fundamental processes of cellular energy production within a specific cell type, providing a basis for further research into its broader effects on mitochondrial function across different physiological systems.

Biological Activities and Therapeutic Potential of Heneicosapentaenoic Acid in Disease Models

Neuroprotective Effects of Heneicosapentaenoic Acid in Neurological Disorders

Recent research has highlighted the potential of HPA in the context of neurological disorders, particularly Alzheimer's disease. Its mechanism of action appears to be linked to its ability to counteract excitotoxicity and modulate mitochondrial function.

Heneicosapentaenoic Acid in Alzheimer's Disease Pathophysiology and Cognitive Outcomes

HPA has demonstrated significant promise in preclinical models of Alzheimer's disease. Chronic oral administration of HPA has been shown to prevent cognitive decline in 5xFAD mice, a well-established animal model of the disease. nih.govresearchgate.net This neuroprotective effect is thought to be mediated, at least in part, by its ability to protect neurons from NMDA/Ca-induced death, a key process in excitotoxicity. nih.govresearchgate.net

A notable aspect of HPA's role in the brain is its origin as a metabolite. The compound 2-hydroxy-docosahexaenoic acid (DHA-H), a derivative of docosahexaenoic acid (DHA), is metabolized to HPA via α-oxidation. nih.govresearchgate.netnih.gov Following administration of DHA-H, it is HPA, not DHA-H, that accumulates in the brain tissue of 5xFAD mice. nih.govresearchgate.net This metabolic conversion appears to be crucial for the observed therapeutic effects. nih.govresearchgate.netnih.gov Furthermore, studies have shown that HPA can decrease ATP production and mitochondrial respiration capacity in astrocytoma cells, suggesting that its neuroprotective mechanism may involve the modulation of astrocyte mitochondrial activity. nih.govresearchgate.net

| Study Focus | Model | Key Findings | Reference |

| Cognitive Decline | 5xFAD Mice | Chronic oral HPA prevented cognitive decline. | nih.gov, researchgate.net |

| Neuronal Death | Differentiated SH-SY5Y neuroblastoma cells | HPA prevented NMDA/Ca-induced neuron death. | nih.gov, researchgate.net |

| Brain Accumulation | 5xFAD Mice | HPA accumulates in the brain after DHA-H treatment. | nih.gov, researchgate.net |

| Mitochondrial Function | Astrocytoma cells | HPA decreased ATP production and mitochondrial respiration. | nih.gov, researchgate.net |

Comparative Neurobiological Studies of Heneicosapentaenoic Acid with Other Omega-3 Fatty Acids

When comparing the neuroprotective effects of different omega-3 fatty acids, distinct roles for each have been observed. While DHA is quantitatively the most significant omega-3 fatty acid in the brain and is crucial for neuronal membrane function, EPA is primarily known as a precursor to eicosanoids. nih.gov Studies directly comparing DHA and EPA in the context of cognitive impairment have shown that DHA supplementation improved verbal fluency, whereas both EPA and DHA improved depression scores. nih.gov

HPA's unique position stems from its metabolic relationship with DHA-H. The conversion of DHA-H to HPA is a key event, and the resulting changes in cellular fatty acid composition are distinct from those seen after DHA administration, suggesting different underlying neuroprotective mechanisms. nih.gov Specifically, HPA has been shown to be a potent inhibitor of 5-lipoxygenase and leukotriene B4 production in human neutrophils, which is a stronger effect than that of EPA. smolecule.com While both DHA and EPA have demonstrated neuroprotective properties, the distinct metabolic pathway of DHA-H leading to HPA accumulation in the brain suggests a unique therapeutic avenue. nih.gov In vitro studies have shown that DHA, but not EPA, can attenuate hyperoxia-induced mitochondrial reactive oxygen species production and reduced calcium buffering capacity. plos.org This highlights the specific and sometimes divergent roles of individual omega-3 fatty acids in neuroprotection.

| Omega-3 Fatty Acid | Primary Neurobiological Role/Effect | Reference |

| DHA | Essential for neuronal membrane structure and function; slows cognitive decline in some studies. | nih.gov, consensus.app |

| EPA | Precursor to eicosanoids; may have benefits for mood disorders. | nih.gov, consensus.app |

| HPA | Metabolite of DHA-H; accumulates in the brain and prevents cognitive decline in animal models. | nih.gov, researchgate.net |

Anticancer Research Involving Heneicosapentaenoic Acid and its Precursors

In the realm of oncology, HPA has been investigated for its potential to induce cancer cell death, particularly in aggressive cancers like glioblastoma and pancreatic cancer.

Heneicosapentaenoic Acid as a Metabolite in Inducing Cancer Cell Death Mechanisms

HPA's role in cancer cell death is closely linked to its precursor, 2-hydroxycervonic acid (HCA), a hydroxylated derivative of DHA. HCA is taken up by cancer cells and metabolized to HPA through α-oxidation. mdpi.comnih.govresearchgate.netlaminarpharma.commdpi.com This metabolic conversion is believed to be a key step in the anticancer activity of HCA. nih.govresearchgate.netmdpi.com The accumulation of HPA within cancer cells appears to trigger cellular stress pathways, leading to cell death. nih.govresearchgate.netmdpi.com

Studies have shown that HCA, and by extension its metabolite HPA, can induce endoplasmic reticulum (ER) stress and autophagy in glioblastoma cells. nih.govresearchgate.netmdpi.com This process is mediated by the JNK/c-Jun/CHOP/BiP signaling axis. nih.govresearchgate.netmdpi.com In pancreatic cancer cells, HCA and HPA have been shown to have an anti-proliferative effect, inducing apoptosis. mdpi.comnih.gov

Heneicosapentaenoic Acid's Role in Glioblastoma and Pancreatic Cancer Models

In preclinical models of glioblastoma (GBM), the administration of HCA led to the accumulation of HPA in the tumor cells. nih.govresearchgate.netmdpi.com This was associated with a reduction in the survival of several human GBM cell lines in vitro and inhibited the growth of xenograft tumors in mice. nih.govmdpi.comnih.gov The mechanism involves the induction of autophagic cell death through the enhancement of ER stress and the unfolded protein response (UPR) signaling. nih.govresearchgate.netmdpi.com

Similarly, in pancreatic cancer models, HCA is metabolized to HPA, which exhibits anti-proliferative effects. mdpi.comnih.gov In a MIA PaCa-2 cell xenograft model of pancreatic cancer, HCA demonstrated efficacy both alone and in combination with the chemotherapy drug gemcitabine. mdpi.comnih.gov It was observed that HPA itself showed an anti-proliferative effect in these cells. mdpi.comnih.gov Furthermore, in KRAS mutant pancreatic cancer cells, eicosapentaenoic acid (EPA), a related omega-3 fatty acid, was found to inhibit cell growth by suppressing hepassocin expression and STAT3 phosphorylation. nih.gov

| Cancer Model | Precursor Molecule | Active Metabolite | Mechanism of Action | Reference |

| Glioblastoma | 2-hydroxycervonic acid (HCA) | Heneicosapentaenoic acid (HPA) | Induces ER stress and autophagic cell death via JNK/c-Jun/CHOP/BiP axis. | nih.gov, researchgate.net, mdpi.com |

| Pancreatic Cancer | 2-hydroxycervonic acid (HCA) | Heneicosapentaenoic acid (HPA) | Induces apoptosis and has anti-proliferative effects. | mdpi.com, nih.gov |

Immunomodulatory Properties and Anti-inflammatory Aspects of Heneicosapentaenoic Acid

HPA, like other omega-3 fatty acids, possesses immunomodulatory and anti-inflammatory properties. These effects are attributed to its ability to influence the production of inflammatory mediators and modulate the function of immune cells.

HPA has been shown to be a stronger inhibitor of the conversion of certain fatty acids to the pro-inflammatory arachidonic acid compared to other omega-3s. researchgate.net It also inactivates prostaglandin (B15479496) H synthase, a key enzyme in the production of pro-inflammatory prostaglandins (B1171923), as rapidly as arachidonic acid itself. researchgate.net By modulating the production of eicosanoids, HPA can influence inflammatory responses. smolecule.com

Advanced Analytical Methodologies for Heneicosapentaenoic Acid Research

Gas Chromatography-Based Methods for Heneicosapentaenoic Acid Characterization (GC-FID, GC-MS)

Gas chromatography (GC) stands as a cornerstone technique for the analysis of fatty acids, including heneicosapentaenoic acid. Its high resolution and sensitivity make it well-suited for separating complex mixtures of fatty acid derivatives. The two most common detectors used in conjunction with GC for fatty acid analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids. After conversion to their more volatile fatty acid methyl ester (FAME) derivatives, fatty acids are separated based on their boiling points and polarity on a capillary column. The FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification when appropriate calibration standards are used. GC-FID is known for its reliability, wide linear range, and relatively low cost. However, it does not provide structural information, and peak identification relies on comparing retention times with those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. As the FAMEs elute from the GC column, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for confident identification. GC-MS offers higher selectivity and sensitivity compared to GC-FID and is particularly valuable for the structural elucidation of unknown fatty acids and for resolving co-eluting peaks.

The choice between GC-FID and GC-MS often depends on the specific research question. For routine quantitative analysis of known fatty acids where structural confirmation is not the primary goal, GC-FID is often sufficient. When unambiguous identification, high sensitivity, and the ability to analyze complex biological samples are required, GC-MS is the preferred method.

| Feature | GC-FID | GC-MS |

|---|---|---|

| Principle | Separation by GC, detection by flame ionization based on carbon content. | Separation by GC, detection by mass spectrometry based on mass-to-charge ratio. |

| Identification | Based on retention time comparison with standards. | Based on mass spectra fragmentation patterns, providing structural information. |

| Quantification | Highly quantitative with a wide linear range. | Highly quantitative, often using selected ion monitoring (SIM) for enhanced sensitivity. |

| Sensitivity | Good sensitivity for many applications. | Generally higher sensitivity than GC-FID. |

| Selectivity | Lower selectivity, potential for peak co-elution. | High selectivity, can resolve co-eluting compounds based on their mass spectra. |

| Primary Use | Routine quantitative analysis of known fatty acids. | Identification of unknown fatty acids, structural elucidation, and analysis of complex mixtures. |

Due to their low volatility, free fatty acids like heneicosapentaenoic acid are not suitable for direct analysis by gas chromatography. Therefore, a crucial sample preparation step known as derivatization is required to convert them into more volatile and thermally stable forms. The most common derivatization method for fatty acids is esterification, which transforms the polar carboxyl group into a less polar ester.

Methylation to Fatty Acid Methyl Esters (FAMEs): The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is the most widely employed derivatization strategy for GC analysis. This process significantly increases the volatility of the fatty acids, allowing them to be readily analyzed by GC. Several reagents and methods are available for methylation, each with its own advantages and considerations.

Common methylation techniques include:

Acid-catalyzed methylation: This involves heating the fatty acids with a large excess of methanol (B129727) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Base-catalyzed methylation: This method uses a base, such as sodium methoxide, to catalyze the transesterification of lipids to FAMEs.

Boron trifluoride-methanol (BF₃-methanol): This is a widely used and effective reagent for the rapid esterification of fatty acids. The reaction is typically carried out by heating the sample with the BF₃-methanol solution.

Diazomethane (B1218177): While highly effective and reacting rapidly at room temperature, diazomethane is toxic and explosive, limiting its use to specialized applications.

The choice of derivatization method depends on factors such as the nature of the sample matrix, the concentration of fatty acids, and the potential for artifact formation. It is essential to ensure that the derivatization reaction goes to completion to obtain accurate quantitative results.

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boron Trifluoride-Methanol (BF₃-Methanol) | Heating at 60-100°C for a short period. | Fast and effective for a wide range of fatty acids. | Can cause degradation of some polyunsaturated fatty acids if not performed carefully. |

| Acidic Methanol (HCl or H₂SO₄) | Prolonged heating (e.g., 90 minutes). | Relatively inexpensive and straightforward. | Longer reaction times compared to other methods. |

| Diazomethane | Rapid reaction at room temperature. | Mild reaction conditions. | Highly toxic and explosive, requiring special handling. |

| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Heating to form trimethylsilyl (B98337) esters. | Effective for a variety of functional groups. | Can be more expensive than other reagents. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Heneicosapentaenoic Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantification of heneicosapentaenoic acid and other PUFAs in biological samples. This method offers several advantages over traditional GC-based approaches, most notably the ability to analyze fatty acids in their free, underivatized form, which simplifies sample preparation and reduces the risk of derivative-related artifacts.

In a typical LC-MS/MS workflow, the sample extract is first subjected to liquid chromatographic separation, usually on a reversed-phase column, to resolve the fatty acids from other matrix components. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates ions from the fatty acid molecules in the liquid phase.

The tandem mass spectrometry (MS/MS) capability allows for highly selective and sensitive detection through a process called multiple reaction monitoring (MRM). In MRM, the first mass spectrometer (Q1) is set to select the precursor ion of the target analyte (e.g., the deprotonated molecule of HPA, [M-H]⁻). This selected ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor for a specific product ion that is characteristic of the analyte. This high degree of specificity significantly reduces background noise and allows for accurate quantification even at very low concentrations.

The development of LC-MS/MS methods has enabled the rapid and accurate quantification of a wide range of PUFA metabolites, providing valuable insights into inflammatory processes and other biological pathways. The high throughput nature of modern LC-MS/MS systems makes them well-suited for large-scale clinical and metabolomics studies.

Isotopic Labeling and Internal Standard Applications in Heneicosapentaenoic Acid Metabolomics

Metabolomics studies aim to provide a comprehensive and quantitative profile of the small molecules (metabolites) within a biological system. In the context of heneicosapentaenoic acid research, this involves not only measuring its endogenous levels but also tracking its metabolic fate and the dynamics of its conversion into other bioactive lipids. Stable isotope labeling, in conjunction with mass spectrometry, is an indispensable tool for these investigations.

Isotopic Labeling for Metabolic Tracing: Stable isotope tracing involves introducing a labeled version of HPA, where some of the carbon-12 or hydrogen-1 atoms are replaced with heavier isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. The mass spectrometer can distinguish between the labeled (heavy) and unlabeled (light) forms of HPA and its downstream metabolites due to the mass difference. By tracking the incorporation of the heavy isotope into various lipid species over time, researchers can elucidate metabolic pathways, determine the rates of metabolic flux, and understand how these processes are altered in different physiological or pathological states.

Internal Standards for Accurate Quantification: One of the major challenges in quantitative analysis, particularly with LC-MS, is the potential for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte of interest, leading to inaccurate measurements. To correct for these variations and for any sample loss during preparation, an internal standard is added to the sample at the beginning of the workflow.

The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C- or ²H-labeled HPA). This is because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte and will therefore behave similarly during sample extraction, chromatographic separation, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard, highly accurate and precise quantification can be achieved. The use of stable isotope-labeled internal standards is considered the gold standard for quantitative metabolomics and is crucial for obtaining reliable data in HPA research.

| Application | Description | Key Benefit |

|---|---|---|

| Metabolic Flux Analysis | Introducing a labeled HPA tracer to track its conversion into other metabolites over time. | Provides quantitative information on the rates and pathways of HPA metabolism. |

| Pathway Elucidation | Identifying downstream metabolites that incorporate the isotopic label from the HPA tracer. | Helps to discover and confirm the metabolic fate of heneicosapentaenoic acid. |

| Accurate Quantification | Using a stable isotope-labeled HPA as an internal standard to correct for matrix effects and sample loss. | Ensures high accuracy and precision in measuring endogenous HPA concentrations. |

| Untargeted Metabolomics | Using global labeling (e.g., growing cells in ¹³C-glucose) to distinguish endogenous metabolites from background noise. | Improves the confidence in identifying and annotating metabolites in complex samples. |

Future Perspectives and Emerging Research Avenues for Heneicosapentaenoic Acid

Unexplored Physiological Roles and Biomarker Potential of Heneicosapentaenoic Acid

While research into HPA is still in its early stages compared to its well-known counterparts, Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA), initial findings highlight distinct physiological effects that warrant deeper investigation. HPA is present in small amounts in fish oils and can be synthesized via chemical elongation of EPA. nih.gov A crucial recent discovery is that HPA is the primary metabolite generated from the α-oxidation of 2-hydroxy-docosahexaenoic acid (DHA-H), a synthetic derivative of DHA. nih.govresearchgate.net This metabolic link is considered essential for the neuroprotective effects observed with DHA-H treatment. nih.gov

Research comparing HPA to other omega-3s reveals a unique profile in its interaction with key inflammatory pathways. HPA is a more potent inhibitor of the conversion of α-linoleic acid and dihomo-gamma-linolenic acid into the pro-inflammatory molecule Arachidonic Acid (AA) than EPA or DHA. nih.gov However, it acts as a poor substrate for prostaglandin (B15479496) H synthase and 5-lipoxygenase, enzymes critical for producing eicosanoids. nih.gov Despite this, HPA is as efficient as EPA at inhibiting thromboxane (B8750289) synthesis in platelets. nih.gov

A significant emerging role for HPA is in neurobiology, specifically its effects on brain cells. Studies have shown that HPA can decrease ATP production and mitochondrial respiration capacity in astrocytoma cells. nih.govresearchgate.net This modulation of astrocyte mitochondrial activity suggests a novel mechanism through which HPA may exert neuroprotective effects, a departure from the typically understood roles of omega-3 fatty acids. nih.gov

The distinct metabolic origin of HPA from a therapeutic compound like DHA-H positions it as a potential biomarker. Its accumulation in brain tissue following the administration of a parent compound could serve as a marker of target engagement and metabolic activity, offering a way to trace the efficacy of therapeutic strategies in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

| Biological Activity | Heneicosapentaenoic Acid (HPA) | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |

|---|---|---|---|

| Inhibition of Arachidonic Acid (AA) Synthesis | Stronger inhibitor than EPA and DHA nih.gov | Inhibitor nih.gov | Inhibitor nih.gov |

| Substrate for Prostaglandin H Synthase | Poor nih.gov | Substrate swolverine.com | Not a primary substrate |

| Substrate for 5-Lipoxygenase | Poor nih.gov | Substrate | Not a primary substrate |

| Inhibition of Thromboxane Synthesis | As efficient as EPA nih.gov | Efficient inhibitor | Less efficient than EPA |

Development of Heneicosapentaenoic Acid-Based Therapeutic Strategies

The most promising therapeutic application for HPA to date lies in the treatment of Alzheimer's disease. nih.gov Research has identified HPA as the active metabolite of DHA-H, a compound that has shown therapeutic efficacy in cellular and animal models of the disease. nih.govresearchgate.net

In a key study, chronic oral administration of HPA to 5xFAD mice, a well-established model for Alzheimer's disease, was shown to prevent cognitive decline. nih.gov This finding is significant as it directly implicates HPA as a neuroprotective agent. The study demonstrated that after administration of the parent compound DHA-H, it is HPA that accumulates in the brains of the mice, not DHA-H itself, reinforcing HPA's role as the active therapeutic molecule. nih.gov

The proposed mechanism of action for HPA's neuroprotective effect involves its influence on astrocytes, a type of glial cell in the brain that becomes reactive in Alzheimer's disease. HPA was found to decrease ATP production and mitochondrial respiration in astrocytoma cells. nih.govresearchgate.net This suggests that HPA may protect neurons from excitotoxicity, a form of nerve cell damage, by modulating the metabolic activity of surrounding astrocytes. nih.gov Furthermore, both HPA and its precursor, DHA-H, were shown to prevent neuron death induced by N-Methyl-D-Aspartate (NMDA)/Ca, with the effect of DHA-H being partially reversed by an α-oxidation inhibitor, further cementing the necessity of its conversion to HPA. nih.gov These findings position HPA as a prospective therapeutic candidate for Alzheimer's disease, with a novel mechanism of action centered on astrocyte-neuron interaction. nih.gov

| Research Area | Key Finding | Source |

|---|---|---|

| Animal Model Efficacy | Chronic oral administration of HPA prevented cognitive decline in 5xFAD mice. | nih.gov |

| Metabolic Fate | HPA, derived from the α-oxidation of its precursor DHA-H, accumulates in the brain. | nih.govresearchgate.net |

| Cellular Mechanism | HPA decreased ATP production and mitochondrial respiration capacity in astrocytoma cells. | nih.govresearchgate.net |

| Neuroprotection | HPA prevented NMDA/Ca-induced neuron death in vitro. | nih.gov |

Advancements in Heneicosapentaenoic Acid Production and Delivery Systems for Research

The progression of HPA from a research compound to a potential therapeutic is contingent upon advancements in its production and the development of effective delivery systems. Historically, HPA for research has been prepared through the chemical elongation of EPA. nih.gov While effective for small-scale studies, this method may not be suitable for larger-scale production. Future strategies may draw from the broader field of omega-3 fatty acid manufacturing.

Emerging production platforms for omega-3s, such as the heterotrophic cultivation of microalgae, offer a potential route for sustainable and scalable HPA production. nih.gov Genetic manipulation and the optimization of culture conditions in microalgal strains have been successfully used to maximize EPA yields, and similar synthetic biology strategies could theoretically be adapted for HPA. nih.govmdpi.com

Equally critical is the development of delivery systems that enhance the bioavailability of HPA. Like other polyunsaturated fatty acids, HPA's efficacy can be limited by its absorption. Innovations created for EPA and DHA are highly relevant. A self-micro-emulsifying delivery system (SMEDS) has been shown to promote the spontaneous emulsification of omega-3s into microdroplets in the stomach, leading to greater incorporation into blood pools compared to standard ethyl esters. nih.govsemanticscholar.org Other novel formulations, such as those incorporating Advanced Lipid Technologies™ (ALT®), have also demonstrated the ability to improve the bioavailability of EPA and DHA, even at lower doses. nih.gov Adapting these advanced lipid-delivery platforms for HPA could be a crucial step in translating its promising preclinical results into effective research applications.

| Delivery System | Principle of Action | Demonstrated Advantage (with EPA/DHA) | Source |

|---|---|---|---|

| Self-Micro-Emulsifying Delivery System (SMEDS) | Promotes spontaneous emulsification of omega-3 ethyl esters into microdroplets in the stomach. | Greater incorporation of EPA and DHA into blood pools after single and repeated dosing compared to standard ethyl esters. | nih.govsemanticscholar.org |

| Advanced Lipid Technologies™ (ALT®) | A proprietary lipid-delivery platform designed to improve absorption. | Achieved higher bioavailability of EPA and DHA at a lower dose compared to a leading prescription omega-3 product under low-fat conditions. | nih.gov |

Q & A

Basic Research Questions

Q. How can HPA be reliably identified and quantified in biological samples?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) and Fourier-transform infrared spectroscopy (FT-IR) are validated for quantifying HPA. GC-FID requires derivatization of HPA into volatile esters, while FT-IR detects characteristic carbonyl and double-bond absorption bands. Calibration curves using certified reference standards (e.g., 100 μg/mL in methanol) are essential .

- Data Considerations : Ensure solvent compatibility (e.g., methanol) and account for matrix effects in lipid-rich samples. GC-FID may require additional identification via retention indices or mass spectrometry for isomers .

Q. What are the optimal storage and handling conditions for HPA ethyl ester?

- Methodological Answer : Store HPA ethyl ester in ethanol solution at -20°C, tightly sealed to prevent oxidation. For solvent exchange (e.g., to DMSO), evaporate ethanol under inert gas and reconstitute in the desired solvent. Avoid aqueous buffers with organic solvent residues >0.1% to minimize cellular toxicity .

- Stability Data : Stability ≥2 years at -20°C; PBS (pH 7.2) solutions degrade within 24 hours, necessitating fresh preparation .

Q. How does HPA integrate into lipid membranes compared to EPA or DHA?

- Methodological Answer : Use radiolabeled HPA (e.g., ³H or ¹⁴C) in phospholipid bilayer models or cell cultures. Analyze incorporation via thin-layer chromatography (TLC) or mass spectrometry. HPA’s Δ6 double bond alters membrane fluidity, which can be quantified using fluorescence polarization assays .

- Key Finding : HPA incorporates into phosphatidylcholine and triacylglycerols at rates comparable to EPA but inhibits arachidonic acid synthesis by 40-60% in vitro .

Advanced Research Questions

Q. What experimental controls are critical when studying HPA’s inhibition of arachidonic acid synthesis?

- Methodological Answer : Include (1) negative controls (vehicle-only, e.g., ethanol), (2) positive controls (e.g., known COX/LOX inhibitors), and (3) EPA/DHA comparators. Measure arachidonic acid via LC-MS/MS or ELISA. Validate specificity using siRNA knockdown of Δ5-desaturase .

- Data Contradiction : Discrepancies may arise from cell type-specific expression of elongases/desaturases. For example, hepatocytes show stronger inhibition than neuronal cells due to differential enzyme activity .

Q. How can HPA’s α-oxidation pathway be characterized in Alzheimer’s disease models?

- Methodological Answer : Administer deuterated HPA to transgenic mice (e.g., APP/PS1) and trace metabolites via LC-high-resolution MS. Co-incubate with α-oxidation inhibitors (e.g., THCA) to confirm pathway specificity. Correlate findings with cognitive assays (Morris water maze) and amyloid-β levels .

- Key Challenge : Distinguish HPA-derived heneicosanoids from endogenous EPA/DHA metabolites using isomer-specific MS/MS transitions .

Q. What statistical approaches resolve variability in HPA’s anti-inflammatory effects across studies?

- Methodological Answer : Employ multivariate analysis (e.g., PCA) to identify confounding variables (e.g., dietary lipid intake, genetic polymorphisms). Meta-regression models can adjust for dose-response heterogeneity. Report effect sizes with 95% confidence intervals to assess clinical relevance .

- Case Example : A 2020 study found RMSEP of 1.1% for HPA quantification via GC-FID, but model accuracy improved with inclusion of minor fatty acids (e.g., vaccenic acid) .

Methodological Best Practices

Q. How to design a dose-response study for HPA in lipidomics research?

- Answer : Use a log-scale concentration range (e.g., 1 nM–100 μM) to capture threshold effects. Include triplicate technical replicates and biological replicates (n ≥ 6). Normalize lipid species to internal standards (e.g., odd-chain fatty acids). Validate with pathway enrichment analysis (e.g., KEGG) .

Q. What protocols ensure reproducibility in HPA ethyl ester solvent exchange?

- Answer : Standardize evaporation under nitrogen gas at 25°C, followed by vortexing (≥30 sec) in the target solvent (e.g., DMSO). Confirm solvent purity via NMR and quantify HPA via UV-Vis (λ = 210 nm for conjugated dienes). Document residual ethanol via headspace GC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.